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Compound of Interest

Compound Name: AMOZ-CHPh-4-acid

Cat. No.: B12385032 Get Quote

These application notes provide detailed protocols for the detection and quantification of 3-

amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the

banned nitrofuran antibiotic, furaltadone. The detection of AMOZ is a critical indicator of the

illegal use of furaltadone in food-producing animals.

Two primary methodologies are detailed: a sensitive immunoassay method that utilizes the

specific derivative AMOZ-CHPh-4-acid (4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-

3-yl]iminomethyl]benzoic acid) for antibody production, and a confirmatory liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method. These protocols are

intended for researchers, scientists, and professionals involved in food safety, veterinary drug

residue analysis, and drug development.

Furaltadone Metabolism and the Significance of
AMOZ
Furaltadone is rapidly metabolized in animals, and its residues become covalently bound to

tissue macromolecules, making the parent drug undetectable shortly after administration. The

major metabolite, AMOZ, is a stable, tissue-bound residue that can be chemically released and

detected. Therefore, AMOZ serves as a crucial marker for monitoring the illegal use of

furaltadone.
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Caption: Metabolic pathway of Furaltadone to its detectable metabolite, AMOZ.

Derivatization of AMOZ for Enhanced Detection
Due to its small molecular weight and polar nature, AMOZ is often derivatized to improve its

detectability in both immunoassays and chromatographic methods.

Derivatization with 4-Carboxybenzaldehyde to form
AMOZ-CHPh-4-acid
For the development of specific antibodies for immunoassays, AMOZ is derivatized with 4-

carboxybenzaldehyde to form AMOZ-CHPh-4-acid, also referred to as CPAMOZ. This

derivative serves as a hapten, which, when conjugated to a carrier protein, can elicit a specific

immune response.[1]
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Caption: Derivatization of AMOZ with 4-carboxybenzaldehyde.

Application Note 1: Chemiluminescent ELISA
(CLELISA) for High-Throughput Screening of AMOZ
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This protocol describes a highly sensitive indirect competitive ELISA with chemiluminescent

detection (CLELISA) for the screening of AMOZ in various sample matrices. The method is

based on a monoclonal antibody produced using AMOZ-CHPh-4-acid as a key component of

the immunogen.[1]

Principle
The CLELISA is a competitive immunoassay. A known amount of antigen is coated onto a

microtiter plate. The sample extract (containing the analyte) and a specific primary antibody are

then added. The analyte in the sample competes with the coated antigen for binding to the

primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to

the primary antibody. Finally, a chemiluminescent substrate is added, and the light produced is

measured. The intensity of the light signal is inversely proportional to the concentration of the

analyte in the sample.

Experimental Protocol
1. Preparation of Immunogen (CPAMOZ-BSA Conjugate)

Derivatize AMOZ with 4-carboxybenzaldehyde to synthesize CPAMOZ (AMOZ-CHPh-4-
acid).[1]

Conjugate CPAMOZ to bovine serum albumin (BSA) using a standard carbodiimide method

to prepare the immunogen.[1]

2. Sample Preparation (Acid Hydrolysis)

Homogenize 1 g of the tissue sample.

Add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-nitrobenzaldehyde (for derivatization to

NPAMOZ, which the antibody recognizes).

Incubate overnight (approximately 16 hours) at 37°C for hydrolysis and derivatization.

Neutralize the sample with NaOH and a phosphate buffer to a pH between 6.3 and 7.

Extract the derivatized AMOZ (NPAMOZ) with ethyl acetate.
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Evaporate the organic solvent and reconstitute the residue in a suitable buffer for analysis.

3. CLELISA Procedure

Coat a 96-well microtiter plate with the coating antigen (e.g., CPAMOZ conjugated to

ovalbumin).

Wash the plate with a washing buffer (e.g., PBS with Tween 20).

Add the prepared sample extract and the monoclonal anti-AMOZ antibody to the wells.

Incubate to allow for competitive binding.

Wash the plate to remove unbound antibodies and sample components.

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

Incubate and then wash the plate.

Add the chemiluminescent substrate solution (e.g., luminol, p-iodophenol, and urea

peroxide).[1]

Measure the relative light units (RLU) using a luminometer.

Quantitative Data
Parameter Value Reference

50% Inhibitory Conc. (IC50) 0.14 µg/L

Linear Working Range 0.03 - 64 µg/L

Limit of Detection (LOD) 0.01 µg/L

Recovery (spiked samples) 92.1 - 107.7%

Cross-reactivity (AMOZ) 0.18%

Cross-reactivity (CPAMOZ) 27.45%

Cross-reactivity (NPAMOZ) 100%
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Caption: Workflow for the detection of AMOZ by CLELISA.

Application Note 2: Confirmatory Analysis of AMOZ
by LC-MS/MS
This protocol outlines a widely used and robust method for the confirmation and quantification

of AMOZ in various food matrices using liquid chromatography-tandem mass spectrometry (LC-

MS/MS). This method typically involves derivatization with 2-nitrobenzaldehyde (2-NBA).

Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity

and sensitivity of tandem mass spectrometry. After extraction and derivatization, the sample is

injected into the LC system, where the derivatized AMOZ (NP-AMOZ) is separated from other

matrix components. The analyte then enters the mass spectrometer, where it is ionized, and

specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring -

MRM), allowing for highly specific and sensitive quantification.

Experimental Protocol
1. Sample Preparation

Weigh 1-2 g of homogenized tissue into a centrifuge tube.

Spike with an internal standard (e.g., AMOZ-d5).

Add 5 mL of 0.2 M HCl and 100 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

Incubate overnight (approx. 16 hours) at 37°C with shaking.

Cool the sample and adjust the pH to 7 with NaOH and a phosphate buffer.

Perform a liquid-liquid extraction with 5 mL of ethyl acetate, vortex, and centrifuge.

Repeat the extraction and combine the organic layers.

Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

LC System: UPLC or HPLC system.

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm,

1.7 µm).

Mobile Phase: Gradient elution with A) 2 mM ammonium formate in water and B) methanol.

Flow Rate: 0.30 mL/min.

Injection Volume: 10 µL.

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization: Electrospray ionization, positive mode (ESI+).

MRM Transitions (for NP-AMOZ): Precursor ion m/z 335, with product ions typically m/z 291

and m/z 127.

Internal Standard (NP-AMOZ-d5): Precursor ion m/z 340, with a product ion such as m/z

101.9.

Quantitative Data (Typical Performance)
Parameter Value Range (µg/kg) Reference

Limit of Detection (LOD) 0.03 - 0.24

Limit of Quantitation (LOQ) 0.1 - 0.8

Linearity Range 0.1 - 20

Recovery 75.1 - 108.1%

Intra-day Precision (%RSD) ≤ 8.7%

Inter-day Precision (%RSD) ≤ 8.5%
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Caption: Workflow for the confirmatory analysis of AMOZ by LC-MS/MS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12385032?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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